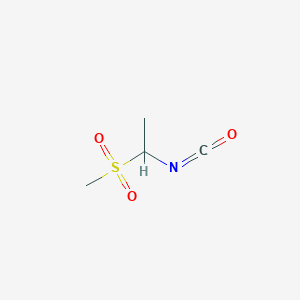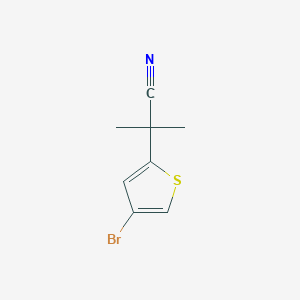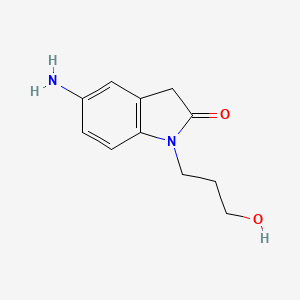
5-Amino-1-(3-hydroxypropyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3-hydroxypropyl)indolin-2-one: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-hydroxypropyl)indolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of indolin-2-one, which can be achieved through various methods, including the Fischer indole synthesis.
Functionalization: The introduction of the amino group at the 5-position and the hydroxypropyl group at the 1-position can be achieved through nucleophilic substitution reactions. Common reagents used include amines and alkyl halides.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the indolin-2-one ring, converting it to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of N-substituted indolin-2-one derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their mechanical and thermal properties.
Biology:
Antiviral Agents: Derivatives of indolin-2-one have shown potential as antiviral agents against influenza and other viruses.
Anticancer Agents: The compound can inhibit the growth of cancer cells by targeting specific molecular pathways.
Medicine:
Anti-inflammatory Agents: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use as a plant growth regulator or pesticide.
作用機序
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)indolin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and differentiation.
Pathways Involved: It can modulate pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Hydroxyindolin-2-one: A closely related compound with hydroxylation at the 3-position instead of the 1-position.
5-Fluoroindolin-2-one: A fluorinated derivative with enhanced antiviral activity.
Uniqueness:
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-amino-1-(3-hydroxypropyl)-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(6-9)7-11(15)13(10)4-1-5-14/h2-3,6,14H,1,4-5,7,12H2 |
InChIキー |
YTDMMIBNDLDCBG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


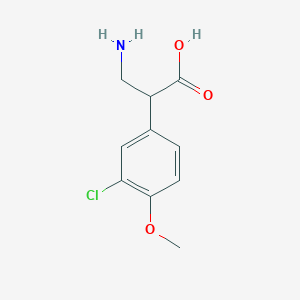
![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
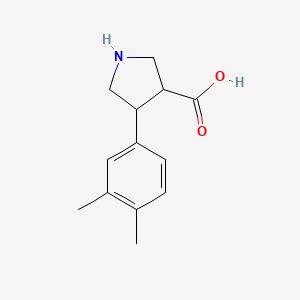
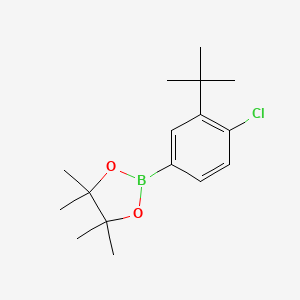
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)


![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
